molecular formula C21H32O6 B022071 Dendrillol 4 CAS No. 106009-83-0

Dendrillol 4

Cat. No. B022071
M. Wt: 380.5 g/mol
InChI Key: CQVFTPIIQZMXKS-NJHHUIPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dendrillol 4 is a dendrimer, a type of synthetic polymer with a highly branched, tree-like structure. It has been extensively studied for its potential applications in various fields, including drug delivery, imaging, and diagnostics. In

Scientific Research Applications

1. Dendrimers in Drug Delivery

Dendrimers, including Dendrillol 4, have shown significant promise in the field of drug delivery. Their unique properties, like high branching and well-defined molecular weight, make them excellent scaffolds for this purpose. Research in biocompatible dendrimers has broadened their application in areas like cancer treatment, vaccine development, and antimicrobial and antiviral therapies (Gillies & Fréchet, 2005).

2. Nanomedical Applications

The design and synthesis of dendrimers like Dendrillol 4 have been tailored for nanomedical applications. Their role as nanocontainers for therapeutic drugs or imaging moieties is crucial. The dendrimer conjugate linker or spacer chemistry is key in optimizing drug delivery to disease sites while maintaining drug efficacy and influencing release patterns. Dendrimers have also emerged as high-contrast MRI imaging agents (Menjoge, Kannan, & Tomalia, 2010).

3. Biomedical Applications

Dendrimers, including Dendrillol 4, have versatile biomedical applications, particularly in enhancing the understanding of carbohydrate-protein and protein-protein interactions. They show potential as DNA- and drug-delivery systems, contributing significantly to the field of nanomedicine (Cloninger, 2002).

4. Therapeutic and Diagnostic Applications in Cancer Treatment

Dendrimers like Dendrillol 4 are increasingly used in therapeutic and diagnostic applications for cancer treatment. They serve as delivery vehicles for anticancer drugs and agents for therapies like neutron capture therapy, photodynamic therapy, and photothermal therapy (Wolinsky & Grinstaff, 2008).

5. Role in Cardiovascular Diseases

Dendrimers, such as Dendrillol 4, are explored for their applications in the prevention and treatment of cardiovascular diseases. They are used as carriers for drug and gene delivery, contrast agents, and as potential new drugs in this field (Yu et al., 2015).

6. Dendrimers as Drugs

A unique approach involves using dendrimers as drugs themselves, rather than just as delivery vehicles. This method has been particularly explored in the development of microbicide candidates for the prevention of HIV and sexually transmitted infections (McCarthy et al., 2005).

properties

CAS RN

106009-83-0

Product Name

Dendrillol 4

Molecular Formula

C21H32O6

Molecular Weight

380.5 g/mol

IUPAC Name

methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate

InChI

InChI=1S/C21H32O6/c1-19(2)8-5-9-20(3)12-7-6-11(17(24)26-4)13-18(25)27-10-21(12,13)16(23)14(22)15(19)20/h11-16,22-23H,5-10H2,1-4H3/t11-,12-,13+,14-,15+,16-,20-,21-/m1/s1

InChI Key

CQVFTPIIQZMXKS-NJHHUIPMSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@H]([C@H]([C@]34[C@@H]2CC[C@H]([C@H]3C(=O)OC4)C(=O)OC)O)O)(C)C

SMILES

CC1(CCCC2(C1C(C(C34C2CCC(C3C(=O)OC4)C(=O)OC)O)O)C)C

Canonical SMILES

CC1(CCCC2(C1C(C(C34C2CCC(C3C(=O)OC4)C(=O)OC)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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